molecular formula C8H5NO3 B8724239 Furo[2,3-b]pyridine-3-carboxylic acid

Furo[2,3-b]pyridine-3-carboxylic acid

Cat. No.: B8724239
M. Wt: 163.13 g/mol
InChI Key: VZDJNNDWQDPDIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound featuring a fused furan and pyridine ring system, with a carboxylic acid group at position 2. This structural motif confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science. The compound's fused aromatic system allows for π-π interactions and hydrogen bonding via the carboxylic acid group, which are critical for binding to biological targets.

Properties

Molecular Formula

C8H5NO3

Molecular Weight

163.13 g/mol

IUPAC Name

furo[2,3-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C8H5NO3/c10-8(11)6-4-12-7-5(6)2-1-3-9-7/h1-4H,(H,10,11)

InChI Key

VZDJNNDWQDPDIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)OC=C2C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Fused Heterocyclic Systems

The position of ring fusion and the nature of heteroatoms significantly influence physicochemical and biological properties.

Table 1: Structural Comparison of Furo[2,3-b]pyridine-3-carboxylic Acid and Analogues
Compound Name Fusion Position Heteroatoms Molecular Formula Molecular Weight Key Features
This compound [2,3-b] O, N C9H7NO3 193.16 Furan fused to pyridine, -COOH
Furo[2,3-c]pyridine-2-carboxylic acid [2,3-c] O, N C9H7NO3 193.16 Altered ring fusion position
Thieno[2,3-b]pyridine-3-carboxylic acid [2,3-b] S, N C9H7NO2S 209.22 Thiophene replaces furan
Chromeno[2,3-b]pyridine-3-carboxylic acid [2,3-b] O, N C14H9NO4 255.22 Benzopyran fused to pyridine
Pyrrolo[2,3-b]pyridine-3-carboxylic acid [2,3-b] N, N C9H6N2O2 176.17 Pyrrole replaces furan

Key Observations :

  • Ring Fusion Position : Furo[2,3-c]pyridine-2-carboxylic acid () differs in fusion position ([2,3-c] vs. [2,3-b]), altering molecular geometry and dipole moments, which may affect receptor binding .
  • Extended Aromatic Systems: Chromeno derivatives (e.g., 2-Methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid, ) incorporate a benzene ring, enhancing aromatic stacking interactions but reducing solubility .
Table 2: Functional Group Impact on Bioactivity
Compound Name Substituents Biological Activity Reference
Amlexanox (Chromeno[2,3-b]pyridine) Methyl, oxo groups Anti-inflammatory, anti-allergic
5-(Trifluoromethyl)-1H-pyrrolo[...] CF3 group Research applications (e.g., kinase inhibition)
2-(Phenylsulfanyl)pyridine-3-carboxylic acid -SPh group Intermediate for antitumor agents
5-Bromo-1H-pyrrolo[2,3-b]pyridine Br substituent Halogenation for improved binding

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl group () enhances metabolic stability and lipophilicity, favoring blood-brain barrier penetration .
  • Halogenation : Bromine or iodine substituents () improve binding affinity via halogen bonding in enzyme active sites .

Physicochemical Properties and Solubility

The heterocyclic core and substituents dictate solubility and bioavailability.

Table 3: Solubility and Physicochemical Data
Compound Name Solubility logP (Predicted) pKa (COOH)
This compound Low in water, soluble in DMSO 1.2 ~3.5
Thieno[2,3-b]pyridine-3-carboxylic acid Low in water, soluble in THF 1.8 ~3.8
Amlexanox Moderate in DMSO 2.5 ~3.2
Pyrrolo[2,3-b]pyridine-3-carboxylic acid Low in water 0.9 ~4.1

Key Observations :

  • Solubility: Thieno derivatives exhibit lower aqueous solubility due to sulfur's hydrophobicity .
  • Acidity : The carboxylic acid pKa varies with heterocycle electron density; pyrrolo derivatives (higher N content) are less acidic .

Preparation Methods

S<sub>N</sub>Ar-Mediated Ring Formation

The foundational route to furo[2,3-b]pyridine derivatives involves a tandem nucleophilic aromatic substitution (S<sub>N</sub>Ar) and cyclization sequence. Starting from 2,5-dichloronicotinic acid (11 ), ethyl esterification under acidic conditions generates 12 , which undergoes S<sub>N</sub>Ar displacement with ethyl 2-hydroxyacetate (13 ) in the presence of sodium hydride. Intramolecular cyclization of the intermediate alkoxide yields the furo[2,3-b]pyridine core 14 (Scheme 1). Subsequent saponification and decarboxylation with trifluoroacetic acid (TFA) afford the 3-hydroxy derivative 15 , which is triflated to introduce a versatile leaving group.

Critical Optimization :

  • Replacement of the ethyl ester with a tert-butyl ester (16 ) improves decarboxylation efficiency, achieving 86% yield for 18 .

  • Triflation of 15 using triflic anhydride and 2,6-lutidine proceeds quantitatively, enabling downstream cross-coupling.

Hydrolysis of Ester Precursors

Methyl Ester Hydrolysis

Methyl furo[2,3-b]pyridine-3-carboxylate (19 , CID 15342357) serves as a direct precursor to the carboxylic acid. Hydrolysis under basic conditions (e.g., NaOH in aqueous THF) or acidic conditions (e.g., HCl in dioxane) cleaves the ester moiety. Basic hydrolysis is preferred for its milder conditions and reduced side reactions.

Reaction Conditions :

  • Basic Hydrolysis : 2 M NaOH, THF/H<sub>2</sub>O (3:1), 60°C, 12 h → 92% yield.

  • Acidic Hydrolysis : 6 M HCl, dioxane, reflux, 8 h → 85% yield.

Palladium-Catalyzed Coupling and Decarboxylation

Decarboxylation of Dicarboxylic Acids

A patented route to furo[2,3-b]pyridine-5-carboxylic acid involves heating furo[2,3-b]pyridine-2,5-dicarboxylic acid (20 ) with copper powder in quinoline at 210°C. While this method targets the 5-carboxylic acid, analogous conditions could be applied to 3-carboxylic acid derivatives by repositioning the carboxyl groups in the starting material.

Challenges :

  • Regioselective decarboxylation requires precise control of temperature and catalyst loading.

  • Copper-mediated reactions risk over-reduction, necessitating inert atmospheres and short reaction times.

Chemoselective Functionalization

Sequential Cross-Coupling Reactions

The triflate and chloro substituents in 19 allow sequential palladium-catalyzed couplings. Suzuki-Miyaura coupling at the triflate position (3-position) with aryl boronic acids precedes chemoselective coupling at the 5-chloro position. However, reversing the order (chloride first, triflate second) proved challenging due to the lower reactivity of the triflate under standard conditions.

Optimized Conditions :

  • Triflate Coupling : Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%), K<sub>2</sub>CO<sub>3</sub>, dioxane/H<sub>2</sub>O (4:1), 100°C → 75–89% yield.

  • Chloride Coupling : XPhos Pd G2 (3 mol%), K<sub>3</sub>PO<sub>4</sub>, toluene, 110°C → 60–72% yield.

Scalability and Industrial Considerations

Gram-Scale Synthesis

The Morita-Shiotani route (Scheme 2) was successfully scaled to multi-gram quantities, with only one chromatographic purification step required (for 14 ). Key improvements include:

  • Use of tert-butyl esters to streamline hydrolysis and decarboxylation.

  • TFA-mediated deprotection, which avoids harsh acidic conditions and enhances reproducibility.

Table 1. Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYield (%)Scalability
S<sub>N</sub>Ar Cyclization2,5-Dichloronicotinic acidEsterification, S<sub>N</sub>Ar, decarboxylation78–86High
Ester HydrolysisMethyl ester 19 Basic/Acidic hydrolysis85–92Moderate
DecarboxylationDicarboxylic acidCu-mediated decarboxylation65–70Low

Q & A

Q. What are the key synthetic strategies for preparing Furo[2,3-b]pyridine-3-carboxylic acid?

Methodological Answer: The synthesis typically involves cyclization reactions to form the fused furopyridine core. A common approach is the use of tert-butoxycarbonyl (Boc) protection for amino groups to prevent undesired side reactions during ring closure. For example, derivatives like 2-{[(tert-butoxy)carbonyl]amino}furo[3,2-b]pyridine-3-carboxylic acid are synthesized via acid-catalyzed cyclization of precursor intermediates . Post-synthesis, deprotection under acidic conditions (e.g., HCl in dioxane) yields the free carboxylic acid. Key steps include:

  • Cyclization : Use of protic acids (e.g., H₂SO₄) or Lewis acids (e.g., ZnCl₂) to promote furan-pyridine ring fusion.
  • Protection/Deprotection : Boc groups stabilize reactive amines during synthesis, with TFA or HCl used for removal .

Q. How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Aromatic protons in the pyridine and furan rings appear as distinct multiplet signals between δ 7.0–8.5 ppm. The carboxylic acid proton (if present) may show broad resonance near δ 12–13 ppm .
    • ¹³C NMR : The carbonyl carbon of the carboxylic acid group resonates at ~δ 165–170 ppm, while fused-ring carbons appear between δ 110–150 ppm .
  • X-ray Crystallography : Used to resolve ambiguities in regiochemistry, as seen in related compounds like 4-carboxypiperidinium chloride, where crystallography confirmed ring substitution patterns .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as skin irritant and eye irritant) .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (respiratory irritant) .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Store at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent degradation .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for furopyridine derivatives?

Methodological Answer: Contradictions often arise from variations in assay conditions or structural modifications. To resolve discrepancies:

  • Standardize Assays : Use consistent kinase inhibition protocols (e.g., ATP concentration, incubation time) .
  • Control for Substituent Effects : Compare activity of this compound with analogs (e.g., methyl esters or halogenated derivatives) to isolate the role of the carboxylic acid group .
  • Validate Targets : Perform competitive binding assays (e.g., SPR or ITC) to confirm direct interactions with kinases like FGFR .

Q. What computational methods predict the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model binding poses in kinase active sites (e.g., FGFR1). Prioritize docking scores < -7.0 kcal/mol for further validation .
  • QSAR Modeling : Train models on furopyridine derivatives with known IC₅₀ values to predict activity based on electronic (HOMO/LUMO) and steric parameters (e.g., polar surface area) .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and identify key residues (e.g., Asp/Lys in ATP-binding pockets) .

Q. How can regioselectivity challenges in furopyridine synthesis be mitigated?

Methodological Answer: Unwanted regioisomers (e.g., furo[3,2-b]pyridine vs. [2,3-b]) can arise during cyclization. Strategies include:

  • Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) to orient cyclization .
  • Catalytic Control : Use Pd-catalyzed cross-coupling to pre-form the pyridine ring before furan closure .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 150°C) to minimize side-product formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.